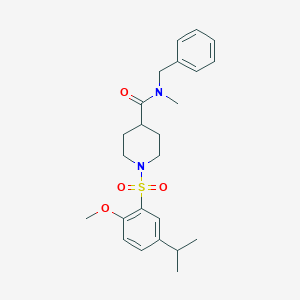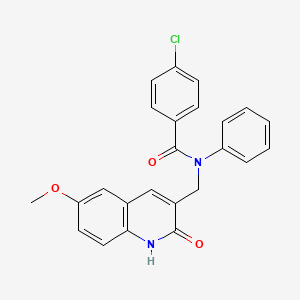
4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide, also known as CQMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
Wirkmechanismus
The mechanism of action of 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood. However, it has been proposed that 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide exerts its antitumor and antimicrobial effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and replication. 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has also been shown to bind to metal ions, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has also been shown to inhibit the growth of certain bacteria and viruses. Additionally, 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its versatility. 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to have a variety of biological activities, which makes it useful for studying a wide range of biological processes. However, one limitation of using 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its potential toxicity. 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been shown to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide. One area of interest is the development of new synthetic methods for 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential use of 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide and its potential applications in scientific research.
Synthesemethoden
4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide can be synthesized using various methods, including the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with 4-chlorobenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with phenylmethylamine. Another method involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with 4-chlorobenzoic acid in the presence of a base, followed by the reaction of the resulting intermediate with phenylmethylamine. Both methods result in the formation of 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor, antimicrobial, and antiviral properties. 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, 4-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-phenylbenzamide has been studied for its potential role in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-21-11-12-22-17(14-21)13-18(23(28)26-22)15-27(20-5-3-2-4-6-20)24(29)16-7-9-19(25)10-8-16/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXQHDLAZWUUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7715234.png)
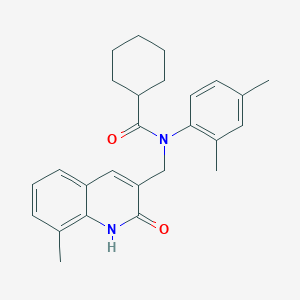
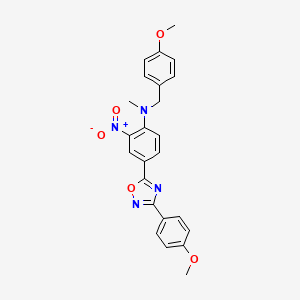
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715253.png)
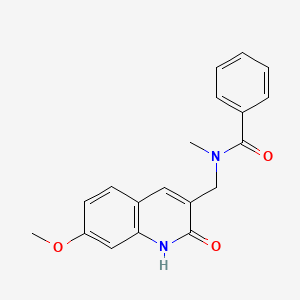
![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
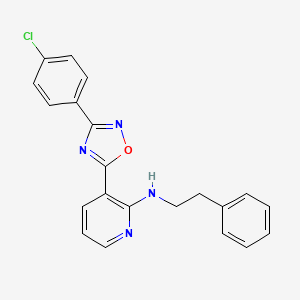
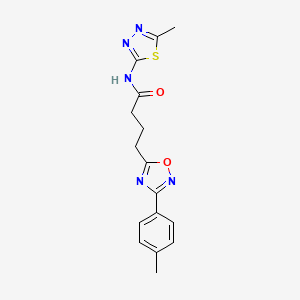
![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
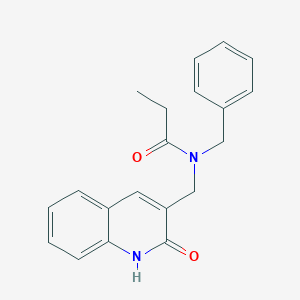
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)
